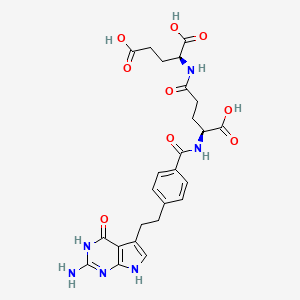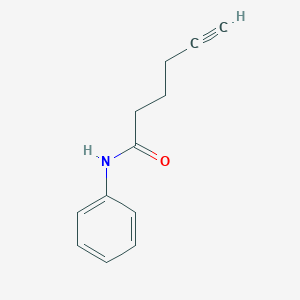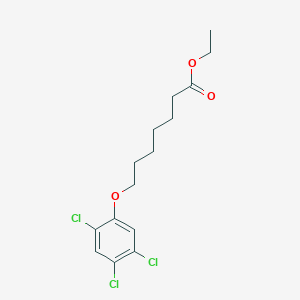
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is an organic compound with the molecular formula C15H21Cl3O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate typically involves the esterification of 7-(2,4,5-trichlorophenoxy)heptanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-(2,4,5-trichlorophenoxy)heptanoic acid.
Reduction: 7-(2,4,5-trichlorophenoxy)heptanol.
Substitution: Various substituted phenoxyheptanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide or pesticide.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound disrupts the normal growth processes of plants by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The exact molecular pathways and targets can vary depending on the specific application and organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenyl ring.
Prochloraz: A fungicide with a similar phenoxy structure but different substituents.
Uniqueness
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is unique due to its specific ester functional group and the presence of three chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
669012-54-8 |
|---|---|
Formule moléculaire |
C15H19Cl3O3 |
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
ethyl 7-(2,4,5-trichlorophenoxy)heptanoate |
InChI |
InChI=1S/C15H19Cl3O3/c1-2-20-15(19)7-5-3-4-6-8-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |
Clé InChI |
DLLHRELOSMTYJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


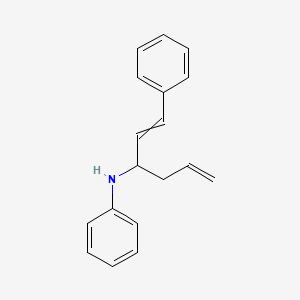
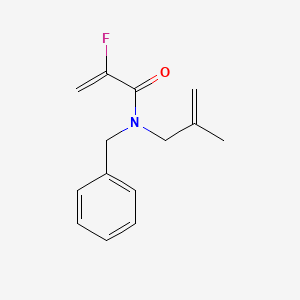
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
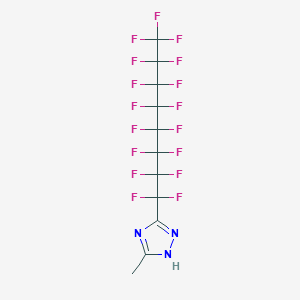
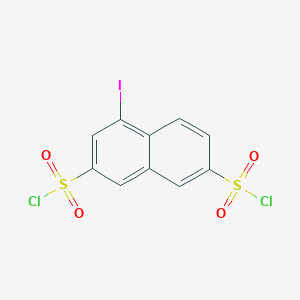
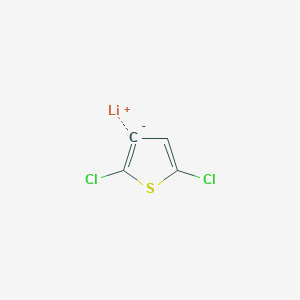
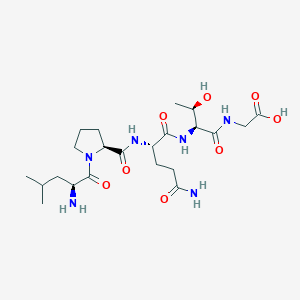
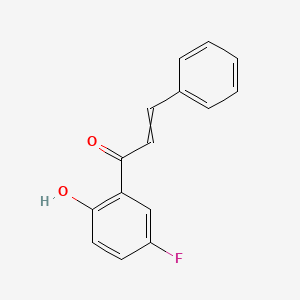


![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
